molecular formula C3H3Cl5O B14642425 1,1,2,2,3-Pentachloropropan-1-ol CAS No. 56841-41-9

1,1,2,2,3-Pentachloropropan-1-ol

Cat. No.: B14642425
CAS No.: 56841-41-9
M. Wt: 232.3 g/mol
InChI Key: GBKJROSQDINHLC-UHFFFAOYSA-N
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Description

1,1,2,2,3-Pentachloropropan-1-ol is an organic compound with the molecular formula C3H3Cl5O It is a chlorinated derivative of propanol, characterized by the presence of five chlorine atoms and one hydroxyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2,3-Pentachloropropan-1-ol can be synthesized through the chlorination of propanol derivatives. One common method involves the reaction of 1,1,2,2,3-pentachloropropane with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination and hydroxylation.

Industrial Production Methods

Industrial production of this compound often involves continuous processes to enhance efficiency and yield. For example, a continuous preparation method may involve the reaction of chlorine with trichloropropene in the presence of a solid oxide catalyst. The reaction is conducted in a reactor where the reactants are continuously introduced, and the product is collected after cooling and purification .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3-Pentachloropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of pentachloropropanone or pentachloropropanal.

    Reduction: Formation of tetrachloropropanol or trichloropropanol.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

1,1,2,2,3-Pentachloropropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2,3-Pentachloropropan-1-ol involves its interaction with molecular targets through its hydroxyl and chlorine groups. The compound can form hydrogen bonds and halogen bonds with biomolecules, affecting their structure and function. These interactions can lead to changes in enzyme activity, protein folding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2,3-Pentachloropropan-1-ol is unique due to the presence of both hydroxyl and multiple chlorine groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications.

Properties

CAS No.

56841-41-9

Molecular Formula

C3H3Cl5O

Molecular Weight

232.3 g/mol

IUPAC Name

1,1,2,2,3-pentachloropropan-1-ol

InChI

InChI=1S/C3H3Cl5O/c4-1-2(5,6)3(7,8)9/h9H,1H2

InChI Key

GBKJROSQDINHLC-UHFFFAOYSA-N

Canonical SMILES

C(C(C(O)(Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

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